molecular formula C22H26N8OS B12773795 Desmethyltozasertib CAS No. 639089-60-4

Desmethyltozasertib

Katalognummer: B12773795
CAS-Nummer: 639089-60-4
Molekulargewicht: 450.6 g/mol
InChI-Schlüssel: BMPDSCNEIPYGDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethyltozasertib is a chemical compound known for its potential applications in cancer therapy. It is a derivative of Tozasertib, which is an inhibitor of Aurora kinases, enzymes that play a crucial role in cell division. By inhibiting these kinases, this compound can disrupt the proliferation of cancer cells, making it a promising candidate for anti-cancer treatments .

Vorbereitungsmethoden

The synthesis of Desmethyltozasertib involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Desmethyltozasertib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Wissenschaftliche Forschungsanwendungen

Desmethyltozasertib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

Desmethyltozasertib exerts its effects by inhibiting Aurora kinases, particularly Aurora kinase B. These kinases are essential for the proper segregation of chromosomes during cell division. By inhibiting Aurora kinase B, this compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This mechanism makes it a promising candidate for anti-cancer therapies .

Vergleich Mit ähnlichen Verbindungen

Desmethyltozasertib is similar to other Aurora kinase inhibitors, such as Tozasertib and Danusertib. it has unique properties that distinguish it from these compounds:

    Tozasertib: Both compounds inhibit Aurora kinases, but this compound has a different chemical structure that may result in distinct pharmacokinetic and pharmacodynamic properties.

    Danusertib: Like this compound, Danusertib inhibits Aurora kinases, but it also targets other kinases, such as ABL and FLT3.

Eigenschaften

CAS-Nummer

639089-60-4

Molekularformel

C22H26N8OS

Molekulargewicht

450.6 g/mol

IUPAC-Name

N-[4-[4-[(5-methyl-1H-pyrazol-3-yl)amino]-6-piperazin-1-ylpyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide

InChI

InChI=1S/C22H26N8OS/c1-14-12-19(29-28-14)25-18-13-20(30-10-8-23-9-11-30)27-22(26-18)32-17-6-4-16(5-7-17)24-21(31)15-2-3-15/h4-7,12-13,15,23H,2-3,8-11H2,1H3,(H,24,31)(H2,25,26,27,28,29)

InChI-Schlüssel

BMPDSCNEIPYGDD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCNCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.